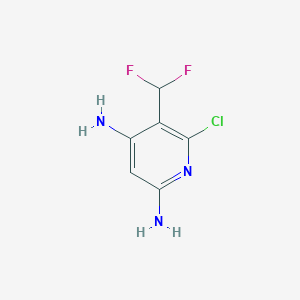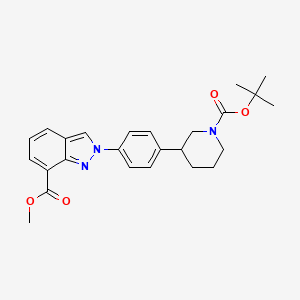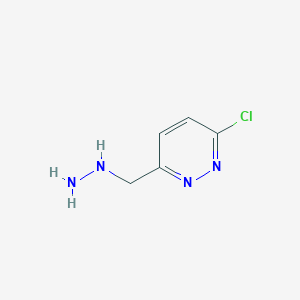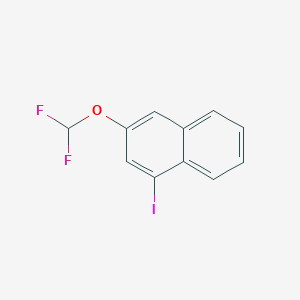
2-(Azetidin-3-yl)-3,5-dichloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)-3,5-dichloropyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. The presence of chlorine atoms at the 3 and 5 positions of the pyridine ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3,5-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
the synthesis of related azetidine compounds often involves scalable procedures such as the aza-Michael addition and Suzuki–Miyaura cross-coupling reactions . These methods are advantageous due to their efficiency and the ability to produce large quantities of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yl)-3,5-dichloropyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, as well as various oxidizing and reducing agents . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)-3,5-dichloropyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yl)-3,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a building block for various compounds.
Pyridine: A six-membered nitrogen-containing aromatic ring that is a common scaffold in medicinal chemistry.
Oxetane: A four-membered oxygen-containing ring with applications in pharmaceuticals.
Uniqueness
2-(Azetidin-3-yl)-3,5-dichloropyridine is unique due to the combination of the azetidine and pyridine rings, along with the presence of chlorine atoms. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C8H8Cl2N2 |
|---|---|
Molekulargewicht |
203.07 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-3,5-dichloropyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-6-1-7(10)8(12-4-6)5-2-11-3-5/h1,4-5,11H,2-3H2 |
InChI-Schlüssel |
BBNHNZYUHUWOAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=C(C=C(C=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















